molecular formula C7H15ClFN B2574940 (2-Fluorocyclohexyl)methanamine hydrochloride CAS No. 1528564-77-3

(2-Fluorocyclohexyl)methanamine hydrochloride

Cat. No.: B2574940
CAS No.: 1528564-77-3
M. Wt: 167.65
InChI Key: CXHRYJCTPWKAET-UHFFFAOYSA-N
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Description

It has a molecular formula of C7H15ClFN and a molecular weight of 167.65. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorocyclohexyl)methanamine hydrochloride typically involves the fluorination of cyclohexylmethanamine. The reaction conditions often include the use of fluorinating agents such as hydrogen fluoride or fluorine gas under controlled temperatures and pressures . The resulting product is then purified and converted into its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade fluorinating agents and large-scale reactors to ensure efficient production. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorocyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogen exchange reactions using halogenating agents like chlorine or bromine.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylmethanamine.

    Substitution: Formation of halogenated cyclohexylmethanamine derivatives.

Scientific Research Applications

(2-Fluorocyclohexyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Biology: Studied for its effects on biological systems and potential as a biochemical tool.

    Medicine: Investigated for its psychoactive properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Fluorocyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The compound’s effects are mediated through its binding to receptors and altering the release and reuptake of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethanamine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    (2-Chlorocyclohexyl)methanamine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    (2-Bromocyclohexyl)methanamine hydrochloride: Contains a bromine atom, leading to variations in reactivity and effects.

Uniqueness

(2-Fluorocyclohexyl)methanamine hydrochloride is unique due to its fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2-fluorocyclohexyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHRYJCTPWKAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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